molecular formula C13H18ClNO B1167943 2-(3-chlorophenyl)-N-isopentylacetamide

2-(3-chlorophenyl)-N-isopentylacetamide

Cat. No.: B1167943
M. Wt: 239.743
InChI Key: XPWGARKQNGNUDL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-isopentylacetamide is an acetamide derivative featuring a 3-chlorophenyl group attached to the α-carbon of the acetamide backbone and an isopentyl (3-methylbutyl) substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 251.74 g/mol.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.743

IUPAC Name

2-(3-chlorophenyl)-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C13H18ClNO/c1-10(2)6-7-15-13(16)9-11-4-3-5-12(14)8-11/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16)

InChI Key

XPWGARKQNGNUDL-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)CC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (α-C) N-Substituent Molecular Weight (g/mol) Key Structural Notes
2-(3-Chlorophenyl)-N-isopentylacetamide 3-Chlorophenyl Isopentyl 251.74 High lipophilicity due to branched alkyl chain
N-(3-Chlorophenyl)acetamide None 3-Chlorophenyl 169.61 Planar structure with strong N–H⋯O hydrogen bonds
2-Chloro-N-(3-chlorophenyl)acetamide Cl (α-C) 3-Chlorophenyl 204.06 Dual chlorine substituents enhance electrophilicity
2-Chloro-N-(3-methylphenyl)acetamide Cl (α-C) 3-Methylphenyl 183.63 Methyl group increases steric hindrance
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 3-Chlorophenyl Benzothiazole 385.78 Heterocyclic N-substituent enhances π-stacking

Key Observations :

  • Chlorine at the α-carbon (e.g., in ) introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions or condensations.

Physicochemical Properties

Crystallography and Hydrogen Bonding
  • N-(3-Chlorophenyl)acetamide forms intermolecular N–H⋯O hydrogen bonds, creating a planar structure .
  • 2-Chloro-N-(3-methylphenyl)acetamide crystallizes in a triclinic system (space group P1) with dual intermolecular hydrogen bonds along the a-axis .
  • The isopentyl group in the target compound likely disrupts hydrogen bonding, reducing crystallinity compared to phenyl-substituted analogs.
Solubility and Lipophilicity
  • Lipophilicity: The isopentyl chain increases logP compared to analogs with smaller N-substituents (e.g., methylphenyl ), enhancing solubility in non-polar solvents.
  • Melting Points : Hydrogen-bond-rich analogs (e.g., ) exhibit higher melting points than alkylated derivatives.

Functional Comparisons

  • Biological Activity : Benzothiazole-containing analogs (e.g., ) are explored for antimicrobial or anticancer properties, while alkylated acetamides may act as prodrugs due to enhanced bioavailability.
  • Material Science: 3-Chloro-N-phenylphthalimide derivatives serve as monomers for polyimides , suggesting that the target compound’s aryl and alkyl groups could be tailored for polymer applications.

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